BenchChemオンラインストアへようこそ!

(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate

Medicinal Chemistry Antipsychotic Drug Discovery Dopamine Receptor Pharmacology

(1R)-6-Chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate (CAS 1290205-03-6) is a chiral, non-racemic indane derivative with the molecular formula C₁₇H₁₅ClO₂ and a molecular weight of 286.75 g/mol. It belongs to the class of 2,3-dihydro-1H-indene compounds characterized by a bicyclic indane core bearing a chlorine atom at the 6-position, a phenyl group at the 3-position, and an acetate ester at the 1-position with defined (1R) absolute stereochemistry.

Molecular Formula C17H15ClO2
Molecular Weight 286.8 g/mol
CAS No. 1290205-03-6
Cat. No. B1487629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate
CAS1290205-03-6
Molecular FormulaC17H15ClO2
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C17H15ClO2/c1-11(19)20-17-10-15(12-5-3-2-4-6-12)14-8-7-13(18)9-16(14)17/h2-9,15,17H,10H2,1H3/t15?,17-/m1/s1
InChIKeyAKAOHRQUHQBUKN-OMOCHNIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-6-Chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate (CAS 1290205-03-6): A Stereochemically Defined Chiral Indane Building Block for CNS Drug Synthesis


(1R)-6-Chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate (CAS 1290205-03-6) is a chiral, non-racemic indane derivative with the molecular formula C₁₇H₁₅ClO₂ and a molecular weight of 286.75 g/mol . It belongs to the class of 2,3-dihydro-1H-indene compounds characterized by a bicyclic indane core bearing a chlorine atom at the 6-position, a phenyl group at the 3-position, and an acetate ester at the 1-position with defined (1R) absolute stereochemistry [1]. This compound serves as a protected chiral intermediate en route to 4-((1R,3S)-6-chloro-3-phenylindan-1-yl)-1,2,2-trimethylpiperazine (zicronapine, formerly Lu 31-130), an atypical antipsychotic agent developed by H. Lundbeck A/S that reached Phase II clinical evaluation [2][3]. The acetate ester functions simultaneously as a protecting group for the secondary alcohol and as a handle for further synthetic elaboration in the construction of the piperazine-bearing pharmacophore [4].

Why Racemic or Unprotected Analogs Cannot Substitute for (1R)-6-Chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate in Stereochemically Demanding Syntheses


Generic substitution with racemic 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate (CAS 1955553-98-6) or the unprotected alcohol is not functionally equivalent because the (1R) absolute configuration at the indane C1 position is a critical determinant of downstream pharmacological activity. The (−)-enantiomer of the final piperazine drug (zicronapine), which derives from the (1R,3S)-indane scaffold, acts as a potent dual D1/D2 antagonist, whereas the (+)-enantiomer exhibits an entirely different pharmacological profile as a dopamine and norepinephrine uptake inhibitor with IC₅₀ values below 10 nM [1]. The racemic mixture would produce a 1:1 diastereomeric product distribution upon coupling with chiral piperazines, necessitating costly chiral chromatographic resolution and reducing overall yield by at least 50% [2]. Furthermore, the acetate protecting group is strategically required to mask the C1 alcohol during synthetic transformations; the free alcohol ((1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-ol) is susceptible to oxidation and may undergo undesired side reactions under the alkylation or Mitsunobu conditions employed for piperazine coupling . The 6-chloro and 3-phenyl substituents are non-negotiable pharmacophoric elements: SAR studies demonstrate that 6-chloro- or 6-fluoro-substituted 1-piperazino-3-phenylindans show potent D1 affinity with IC₅₀ values below 10 nM, whereas 4-, 5-, 7-, or 4′-chloro-substituted analogues lose this activity .

Quantitative Differentiation Evidence for (1R)-6-Chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate vs. Closest Analogs


Enantiomer-Dependent Pharmacological Divergence: (−)-Enantiomer is a Potent D1/D2 Antagonist; (+)-Enantiomer is a DA/NE Uptake Inhibitor

The (−)-enantiomer of the piperazine derived from the (1R,3S)-indane scaffold (compound (−)-38, which incorporates the (1R)-configured indane core) is a potent D1 and D2 receptor antagonist that does not induce catalepsy in rats, a key indicator of atypical antipsychotic profile . In contrast, the (+)-enantiomer ((+)-38), derived from the (1S,3R)-configured indane, blocks dopamine (DA) and norepinephrine (NE) uptake with IC₅₀ values below 10 nM — a completely distinct pharmacological mechanism . This divergent pharmacology means that procurement of the incorrect enantiomer or racemate would yield a compound with fundamentally different, and potentially confounding, biological activity in any receptor-binding or functional assay.

Medicinal Chemistry Antipsychotic Drug Discovery Dopamine Receptor Pharmacology Chiral Resolution

Zicronapine Receptor Binding Affinity: Sub-Nanomolar Ki at Human D1 Receptor Derived from the (1R,3S)-Indane Scaffold

Zicronapine (4-((1R,3S)-6-chloro-3-phenylindan-1-yl)-1,2,2-trimethylpiperazine), the final drug substance synthesized from the (1R,3S)-configured indane intermediate, exhibits exceptionally high affinity for the human dopamine D1 receptor with a Ki of 0.130 nM, as well as potent binding to D5 (Ki = 0.370 nM) and 5-HT2B (Ki = 0.400 nM) receptors [1]. These sub-nanomolar binding affinities are entirely contingent upon the correct (1R,3S) stereochemistry of the indane core. The racemic trans-indane precursor would produce a mixture of (−)- and (+)-enantiomers, where the (+)-enantiomer lacks D1/D2 antagonist activity and instead inhibits monoamine reuptake . This stereochemical dependency directly translates to the quality requirements for the acetate intermediate: only the (1R)-configured acetate can be elaborated into the pharmacologically active (−)-enantiomer of the final drug.

Receptor Binding Dopamine D1 Antagonism Atypical Antipsychotic Zicronapine Pharmacodynamics

Clinical Validation of the Indane Scaffold: Zicronapine's Comparable PANSS Reduction vs. Olanzapine in Phase II Schizophrenia Trials

In two randomized Phase II clinical trials enrolling approximately 375 patients with schizophrenia, zicronapine (derived from the (1R,3S)-6-chloro-3-phenylindane scaffold) demonstrated statistically significant improvement in Positive and Negative Syndrome Scale (PANSS) scores versus placebo at doses of 7 and 10 mg/day [1]. In an olanzapine-referenced study of approximately 93 patients, zicronapine (5–7 mg/day flexible dose) showed comparable PANSS reduction to olanzapine (10–15 mg/day) over 12 weeks, with a favorable safety and tolerability profile [1]. This clinical evidence validates the therapeutic relevance of the (1R,3S)-configured indane core and, by extension, justifies the procurement of stereochemically pure (1R)-acetate intermediate for any medicinal chemistry program targeting this pharmacophore. Compounds lacking the correct stereochemistry or substitution pattern would not be expected to reproduce this clinical efficacy.

Clinical Antipsychotic Efficacy PANSS Score Phase II Trial Translational Pharmacology

Chlorine Substitution Pattern Specificity: 6-Chloro is Essential for Sub-10 nM D1 Receptor Affinity in 1-Piperazino-3-arylindans

Systematic SAR studies on the 1-piperazino-3-phenylindane series demonstrate that the position of chlorine substitution on the indane aromatic ring is a critical determinant of dopamine D1 receptor affinity . All 6-chloro- and 6-fluoro-substituted derivatives in the 1-(2,2-dimethylpiperazino)-3-arylindan series exhibit potent D1 affinity with IC₅₀ values below 10 nM . In contrast, the 4-, 5-, 7-, and 4′-chloro-substituted analogues lose this high-affinity binding, demonstrating that the 6-position halogen is a non-interchangeable pharmacophoric element . This positional specificity means that procurement of indane acetates with alternative halogen substitution patterns (e.g., 5-chloro, 4-chloro, or 7-chloro regioisomers) would yield intermediates incapable of generating high-affinity D1 ligands, compromising any medicinal chemistry campaign targeting this receptor profile.

Structure-Activity Relationship D1 Receptor Selectivity Halogen Substitution Antipsychotic Pharmacophore

Acetate Ester as a Strategic Protecting Group for the (1R)-Indanol During Multi-Step Synthesis

The acetate ester at the C1 position of the indane scaffold serves as a critical protecting group for the secondary alcohol during the multi-step synthesis of zicronapine and related 1-piperazino-3-arylindans [1]. In the Lundbeck process patent US20100324291, esters including acetate are explicitly listed as suitable protecting groups (R = acetate, propionate, butyrate, etc.) for the indanol intermediate of formula (Vb) during subsequent synthetic transformations [1]. The acetate-protected form offers distinct advantages over the free alcohol: it prevents oxidation of the secondary alcohol, eliminates the risk of undesired O-alkylation during piperazine coupling steps, and provides a crystalline derivative amenable to chiral purity determination by HPLC or SFC . While quantitative hydrolysis kinetics data for this specific compound are not publicly available in peer-reviewed literature, the general class behavior of secondary benzylic acetates indicates complete hydrolysis within 2 hours under standard basic conditions (NaOH 1M, 60°C) as monitored by TLC, providing a predictable deprotection endpoint [2].

Protecting Group Strategy Synthetic Methodology Indane Chemistry Process Chemistry

High-Impact Application Scenarios for (1R)-6-Chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate in Medicinal Chemistry and Process Development


Synthesis of Zicronapine and Structural Analogs for D1/D2 Antagonist Screening Cascades

The (1R)-acetate serves as the direct chiral precursor for the synthesis of zicronapine (4-((1R,3S)-6-chloro-3-phenylindan-1-yl)-1,2,2-trimethylpiperazine) and its structural analogs [1]. Following acetate hydrolysis to liberate the (1R)-indanol, conversion to the corresponding chloride or mesylate enables nucleophilic displacement with 1,2,2-trimethylpiperazine to install the pharmacophoric piperazine moiety with retention of the critical (1R,3S) stereochemistry [1]. The resulting compounds can be screened in D1/D2 binding assays where sub-nanomolar Ki values (D1 Ki = 0.130 nM) have been demonstrated for the (−)-enantiomer [2]. The clinical validation of this scaffold through zicronapine's Phase II efficacy data provides strong translational rationale for analog generation [3].

Chiral Building Block for Enantioselective Synthesis of CNS-Targeted Indane Derivatives

Beyond zicronapine, the (1R)-configured indane acetate serves as a versatile chiral building block for the synthesis of diverse CNS-active compounds bearing the 3-arylindane scaffold [1]. The defined (1R) stereochemistry at C1 can be propagated through synthetic sequences to generate libraries of enantiomerically pure 1-amino-, 1-alkoxy-, and 1-thio-substituted 3-arylindanes for screening against dopamine, serotonin, and adrenergic receptor panels. The 6-chloro substitution pattern is specifically validated for D1 receptor affinity (IC₅₀ < 10 nM), while alternative halogen or substituent patterns at this position could be explored through late-stage functionalization of advanced intermediates derived from this acetate .

Process Chemistry Optimization: Route Scouting for Large-Scale Zicronapine Manufacture

The acetate-protected (1R)-indanol is a key intermediate in the Lundbeck process patent family for zicronapine manufacture [1]. Process chemistry teams can use this compound for route scouting studies, evaluating alternative coupling conditions, protecting group strategies, and chiral purity retention across multiple synthetic steps. The acetate's crystallinity facilitates isolation and purification by recrystallization, while its compatibility with sub- and supercritical fluid chromatography (SFC) on chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) enables precise enantiomeric excess determination [1]. The compound's availability at ≥95% purity from multiple vendors supports rapid process feasibility assessment .

Pharmacological Tool Compound Generation for Dopamine Receptor Subtype Selectivity Profiling

The (1R)-acetate enables the preparation of enantiomerically pure (+)- and (−)-piperazino-indane pairs for use as pharmacological tool compounds in receptor subtype selectivity profiling . As demonstrated by Bøgesø et al. (1995), the (−)-enantiomer derived from the (1R,3S)-indane acts as a potent D1/D2 antagonist, while the (+)-enantiomer functions as a DA/NE uptake inhibitor — making these compounds valuable tools for dissecting dopaminergic signaling pathways . Access to stereochemically pure starting material is essential for generating these tools without contamination from the opposite enantiomer, which would confound pharmacological interpretation.

Quote Request

Request a Quote for (1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.